2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a piperidin-1-ylsulfonyl group at the 4-position and a 2-(4-chlorophenyl)-2-oxoethyl moiety at the ester oxygen. The structure combines a sulfonamide-linked piperidine ring, a chlorinated aromatic system, and an ester linkage, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c21-17-8-4-15(5-9-17)19(23)14-27-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNJVKMKOFRGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been used in various therapeutic agents. They have been used as antidepressants, analeptics/nootropics (stimulants), selective estrogen receptor modulators (SERMs), vasodilators, antipsychotics, anti-opioids, anticonvulsants, and anti-HIV drugs.
Mode of Action
The piperidine nucleus in the compound suggests that it may interact with its targets in a similar manner to other piperidine derivatives.
Biochemical Pathways
Piperidine derivatives have been known to affect various biochemical pathways depending on their specific targets.
Pharmacokinetics
The piperidine nucleus in the compound suggests that it may have similar pharmacokinetic properties to other piperidine derivatives.
Biological Activity
2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate, with the CAS number 324774-29-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
- Molecular Formula : C20H20ClNO5S
- Molecular Weight : 421.89 g/mol
- Structure : The compound features a piperidine ring and a sulfonyl group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains. A study demonstrated that compounds bearing the piperidine nucleus exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been noted for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain derivatives can effectively inhibit AChE with varying IC50 values .
| Compound | IC50 (µM) |
|---|---|
| Compound 7l | 2.14 ± 0.003 |
| Compound 7m | 0.63 ± 0.001 |
| Compound 7n | Varies |
Antioxidant Activity
The antioxidant potential of similar compounds has also been explored, indicating that they may protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression .
The mechanisms underlying the biological activities of this compound can be attributed to its structural components:
- Piperidine Ring : Known for its role in neurotransmission and potential anesthetic properties.
- Sulfonyl Group : Associated with enzyme inhibition and antibacterial effects.
- Chlorophenyl Moiety : Enhances lipophilicity, facilitating membrane penetration.
Case Studies
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Antibacterial Screening : A series of synthesized piperidine derivatives were tested for antibacterial properties against multiple strains, revealing strong activity against select bacteria .
- AChE Inhibition Studies : Research highlighted the effectiveness of specific derivatives in inhibiting AChE, suggesting their potential use in neuropharmacology .
- In Silico Studies : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level, supporting their pharmacological profiles .
Comparison with Similar Compounds
Piperazine-Based Sulfonamides ()
Compounds such as 2-((4-Chlorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate (5c) share functional similarities with the target compound, including:
Key differences :
- The target compound employs a piperidine ring, while 5c uses a piperazine scaffold.
- The ester group in 5c is modified with a carbodithioate, whereas the target retains a standard benzoate ester.
Quinoline Derivatives with Piperazine Linkers ()
Compounds like Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) highlight the role of halogenated aromatic systems and piperazine linkages.
Key differences :
- C3 incorporates a quinoline-carbonyl group absent in the target.
- The sulfonyl moiety in the target may increase polarity compared to C3’s carbonyl-piperazine system.
Piperazinium Trifluoroacetate Derivatives ()
The compound 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate shares the 2-oxoethyl ester motif with the target.
- Synthetic parallels : Refluxing with potassium carbonate and trifluoroacetic acid (TFA) deprotection suggest viable strategies for synthesizing the target’s ester and sulfonamide groups.
- Crystallography : Structural validation via X-ray diffraction underscores the importance of robust analytical techniques for confirming complex architectures.
Key differences :
- The target’s piperidin-sulfonyl group contrasts with the fluorobenzoyl-piperazinium system.
- The trifluoroacetate counterion in ’s compound introduces ionic character absent in the neutral target.
Physicochemical and Analytical Comparisons
Table 1: Comparative Data for Structural Analogues
N/R: Not reported in the provided evidence.
Key Observations:
- Substituent impact : Halogenated aryl groups (e.g., 4-chlorophenyl in 5c and C3) are associated with higher melting points and enhanced stability .
- Sulfonyl vs. carbonyl : Sulfonyl groups (as in the target and 5c) may improve aqueous solubility compared to carbonyl-linked analogues like C3 .
Research Findings and Implications
Structural Validation Techniques
- X-ray crystallography : Used for ’s compound to resolve complex piperazinium geometries .
- Spectroscopic methods : ¹H NMR and HRMS are standard for verifying ester and sulfonamide linkages in analogues .
Functional Group Interactions
- The piperidin-sulfonyl group in the target may exhibit distinct electronic effects compared to piperazine systems due to reduced basicity and altered steric profiles.
- The 4-chlorophenyl group’s electron-withdrawing nature could influence the ester’s hydrolysis kinetics compared to non-halogenated derivatives .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the multi-step synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate?
- Methodological Answer : Synthesis involves nucleophilic substitution and esterification reactions. Key steps include:
-
Step 1 : Reacting 4-(piperidin-1-ylsulfonyl)benzoic acid with thionyl chloride to generate the acyl chloride intermediate.
-
Step 2 : Coupling with 2-(4-chlorophenyl)-2-oxoethanol under anhydrous conditions (e.g., DCM, 0–5°C) .
-
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, DCM, reflux | 85–90 | >95% |
| 2 | DCM, 0–5°C, 12h | 70–75 | 90–92% |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm, piperidinyl protons at δ 1.5–3.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~463.08 Da). FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2). The sulfonyl group may interact with catalytic arginine residues.
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns simulations). Monitor RMSD (<2 Å indicates stable binding) .
Q. How does the sulfonyl group influence reactivity under varying pH conditions?
- Methodological Answer :
- Acidic conditions (pH <3) : Sulfonyl groups may undergo hydrolysis to sulfonic acids. Monitor via HPLC (retention time shifts).
- Basic conditions (pH >10) : Ester hydrolysis dominates, generating 4-(piperidin-1-ylsulfonyl)benzoic acid. Use quenching (e.g., acetic acid) to arrest degradation .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Comparative SAR analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-chlorophenyl analogs). A meta-substituted chlorine reduces steric hindrance, enhancing binding .
- Dose-response assays : Test efficacy across concentrations (IC₅₀ values) to distinguish artifacts from true activity .
Experimental Design & Data Analysis
Q. How to design stability studies for this compound in aqueous solutions?
- Methodological Answer :
- Forced degradation : Expose to UV light (ICH Q1B), oxidative (H₂O₂), and thermal stress (40–60°C).
- Analytical tools : UPLC-PDA to track degradation products. Calculate % degradation kinetics (first-order model) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC conditions : C18 column, mobile phase = methanol/sodium acetate buffer (65:35, pH 4.6), flow rate 1.0 mL/min, detection at 254 nm .
- Limits : Impurities <0.1% (ICH Q3A). Use spiked samples for validation.
Advanced Methodological Challenges
Q. How to optimize regioselective modifications of the piperidinylsulfonyl moiety?
- Methodological Answer :
- Protecting groups : Use Boc for nitrogen protection during sulfonation.
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12h) and improves yield (85% vs. 70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
